molecular formula C12H17ClO3S B12222130 5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride CAS No. 252898-57-0

5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B12222130
CAS No.: 252898-57-0
M. Wt: 276.78 g/mol
InChI Key: MLWWGRKAGTUUGF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride is systematically named according to IUPAC rules as 5-(tert-butyl)-2-ethoxybenzenesulfonyl chloride . Its structure consists of a benzene ring substituted at three positions:

  • A sulfonyl chloride group (-SO₂Cl) at position 1.
  • An ethoxy group (-OCH₂CH₃) at position 2.
  • A tert-butyl group (-C(CH₃)₃) at position 5.

The structural formula is represented as:

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)Cl  

This SMILES notation captures the spatial arrangement of substituents. The InChIKey MLWWGRKAGTUUGF-UHFFFAOYSA-N uniquely identifies the compound in chemical databases.

CAS Registry Number and Molecular Formula Validation

The compound’s CAS Registry Number, 252898-57-0 , is consistent across multiple authoritative sources, including AKSci and PubChem. Its molecular formula, C₁₂H₁₇ClO₃S , corresponds to a molecular weight of 276.78 g/mol . Validation through high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) would confirm this formula, though such data are not explicitly provided in the cited sources.

Comparative Analysis of Substituent Effects in Sulfonyl Chloride Derivatives

Substituents on aromatic sulfonyl chlorides significantly influence reactivity through electronic and steric effects. For 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride, the interplay between the tert-butyl and ethoxy groups is critical:

Electronic Effects

  • tert-Butyl Group (σₚ = -0.20) : As a strong electron-donating group, it decreases the electrophilicity of the sulfonyl chloride via inductive effects.
  • Ethoxy Group (σₚ = -0.27) : This electron-donating substituent further stabilizes the aromatic ring through resonance, reducing the sulfonyl chloride’s susceptibility to nucleophilic attack.
Substituent σₚ (Hammett Constant) Electronic Effect
tert-Butyl -0.20 Electron-donating (inductive)
Ethoxy -0.27 Electron-donating (resonance)
Nitro (for comparison) +0.78 Electron-withdrawing

Steric Effects

The bulky tert-butyl group at position 5 introduces steric hindrance, which may impede reactions requiring planar transition states (e.g., SN2 mechanisms). However, in chloride exchange reactions, ortho-alkyl groups paradoxically enhance reactivity despite steric and electronic challenges. This suggests a complex balance between steric shielding and transition-state stabilization in substituted sulfonyl chlorides.

Reactivity Trends

Compared to unsubstituted benzenesulfonyl chloride, the tert-butyl and ethoxy groups in this compound likely reduce its reactivity toward nucleophilic substitution due to electron donation. For example, in alkaline hydrolysis, electron-withdrawing groups (e.g., -NO₂) accelerate reaction rates (ρ = +2.02), whereas electron-donating groups like -OCH₃ or -C(CH₃)₃ would decelerate them.

Structural Comparison with Analogues

  • 3-(Tert-Butyl)-5-Nitrobenzene-1-Sulfonyl Chloride : The nitro group (σₚ = +0.78) increases electrophilicity at sulfur, making this analogue more reactive than 5-tert-butyl-2-ethoxy derivatives.
  • 4-Methylbenzenesulfonyl Chloride : A smaller alkyl group (σₚ = -0.17) exerts weaker electronic effects, resulting in intermediate reactivity.

Properties

CAS No.

252898-57-0

Molecular Formula

C12H17ClO3S

Molecular Weight

276.78 g/mol

IUPAC Name

5-tert-butyl-2-ethoxybenzenesulfonyl chloride

InChI

InChI=1S/C12H17ClO3S/c1-5-16-10-7-6-9(12(2,3)4)8-11(10)17(13,14)15/h6-8H,5H2,1-4H3

InChI Key

MLWWGRKAGTUUGF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Sulfonation of 5-Tert-Butyl-2-Ethoxybenzene

The most widely reported method for synthesizing 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride involves the sulfonation of 5-tert-butyl-2-ethoxybenzene, followed by chlorination.

Sulfonation Reaction

The parent aromatic compound undergoes sulfonation using chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂). Chlorosulfonic acid is preferred for its high reactivity, enabling sulfonation at low temperatures (≤0°C) to minimize side reactions such as over-sulfonation or decomposition. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group is introduced at the para position relative to the ethoxy group.

Key parameters :

  • Molar ratio : A 1.2:1 molar excess of chlorosulfonic acid to substrate ensures complete conversion.
  • Temperature : Maintaining temperatures below 0°C prevents thermal degradation of the sulfonyl chloride intermediate.
  • Solvent : Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) is used to dissolve the substrate and facilitate mixing.

Chlorination Step

The sulfonic acid intermediate is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Thionyl chloride is favored for its gaseous byproducts (SO₂ and HCl), which simplify purification. The reaction mechanism involves nucleophilic attack by chloride on the sulfur atom, displacing the hydroxyl group.

Reaction conditions :

  • Stoichiometry : 3 equivalents of SOCl₂ per equivalent of sulfonic acid.
  • Temperature : Reflux at 60–70°C for 4–6 hours.
  • Workup : Excess SOCl₂ is removed under reduced pressure, and the crude product is purified via chromatography.

Alternative Synthetic Routes

Direct Sulfonylation with Sulfuryl Chloride

In this single-step approach, 5-tert-butyl-2-ethoxybenzene reacts with sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the sulfuryl chloride, enhancing electrophilicity and directing sulfonation to the desired position.

Advantages :

  • Eliminates the need for separate sulfonation and chlorination steps.
  • Reduces reaction time by 30–40% compared to the two-step method.

Limitations :

  • Lower yields (60–70%) due to competing side reactions, such as Friedel-Crafts alkylation.
  • Requires rigorous moisture control to prevent hydrolysis of SO₂Cl₂.

Microwave-Assisted Synthesis

Recent advancements have explored microwave irradiation to accelerate the sulfonation-chlorination sequence. This method reduces reaction times from hours to minutes while improving yields by 10–15%. For example, a 10-minute irradiation at 100 W achieves 85% conversion, compared to 6 hours under conventional heating.

Optimization of Reaction Conditions

Temperature Control

Low-temperature conditions (−10°C to 0°C) during sulfonation are critical to prevent polysulfonation and decomposition. Elevated temperatures (>10°C) reduce yields by 20–30% due to increased side-product formation.

Solvent Effects

Nonpolar solvents (e.g., CH₂Cl₂) favor sulfonation kinetics by stabilizing the transition state. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to their tendency to hydrolyze sulfonyl chlorides.

Catalytic Additives

The addition of catalytic pyridine (0.1–0.2 equivalents) enhances reaction efficiency by scavenging HCl, which can protonate the aromatic ring and deactivate it toward electrophilic attack.

Purification and Characterization

Chromatographic Purification

Flash chromatography on silica gel (hexane/ethyl acetate, 4:1 v/v) is the standard method for isolating the sulfonyl chloride. The product typically elutes with an Rf value of 0.3–0.4.

Recrystallization

Recrystallization from a hexane/dichloromethane mixture (3:1 v/v) at −20°C yields crystals with ≥98% purity.

Analytical Validation

  • 1H NMR : Key signals include δ 1.3 ppm (tert-butyl, 9H), δ 3.8–4.0 ppm (ethoxy group, 2H), and δ 7.4–7.6 ppm (aromatic protons).
  • FT-IR : Peaks at 1370 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl chloride group.
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 277.08, consistent with the molecular formula.

Comparative Analysis of Methods

Table 1: Performance Metrics of Preparation Methods
Method Yield (%) Purity (%) Reaction Time Key Advantage
Two-step sulfonation 75–85 95–98 8–10 hours High reproducibility
Direct sulfonylation 60–70 90–92 4–6 hours Simplified workflow
Microwave-assisted 80–90 97–99 10–15 minutes Rapid synthesis

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

The compound is moisture-sensitive, necessitating anhydrous conditions. Storage under nitrogen or argon at −20°C extends shelf life to 6–12 months.

Byproduct Formation

Over-sulfonation products are minimized by controlling the stoichiometry of chlorosulfonic acid and employing low temperatures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Reaction with Amines

General reaction:
RSO2Cl+R’NH2RSO2NHR+HCl\text{RSO}_2\text{Cl} + \text{R'NH}_2 \rightarrow \text{RSO}_2\text{NHR}' + \text{HCl}

  • Primary amines : React rapidly at room temperature in aprotic solvents (e.g., THF, acetonitrile) to yield sulfonamides.

  • Secondary amines : Require elevated temperatures (50–70°C) due to steric hindrance.

  • By-products : Excess amine can lead to disubstitution or salt formation, necessitating stoichiometric control.

Reaction with Alcohols

General reaction:
RSO2Cl+R’OHRSO3R+HCl\text{RSO}_2\text{Cl} + \text{R'OH} \rightarrow \text{RSO}_3\text{R}' + \text{HCl}

  • Primary alcohols : Achieve >85% yields in dichloromethane (DCM) with pyridine as an acid scavenger.

  • Phenolic –OH groups : Require harsher conditions (reflux in toluene) due to lower nucleophilicity.

Multicomponent Reactions

This compound participates in catalyst-free, one-pot multicomponent reactions to synthesize N-sulfonyl formamidines. A four-component protocol involves:

  • Sulfonyl chloride (e.g., 5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride)

  • Sodium azide (NaN₃)

  • Ethyl propiolate

  • Amines (e.g., n-butylamine, tert-butylamine) .

Optimized Reaction Conditions

ParameterOptimal ValueYield (%)Isomeric Ratio (syn:anti)
SolventAcetonitrile (MeCN)67–797:3 (linear amines)
TemperatureRoom temperature
Sulfonyl chloride1.5 equiv.
Sodium azide1.5 equiv.

Key Observations

  • Substituent effects : Electron-withdrawing groups (e.g., –Cl, –Br) on the benzene ring improve yields (e.g., 79% for 2-chlorobenzenesulfonyl chloride) .

  • Steric effects : Bulky amines (e.g., tert-butylamine) favor anti-isomers (3:7 syn:anti ratio) .

  • By-products : N-Alkyl sulfonamides and triazoles form if intermediates decompose .

Mechanistic Insights

The multicomponent reaction proceeds via:

  • Sulfonyl azide formation :
    RSO2Cl+NaN3RSO2N3+NaCl\text{RSO}_2\text{Cl} + \text{NaN}_3 \rightarrow \text{RSO}_2\text{N}_3 + \text{NaCl}

  • Enamine formation : Ethyl propiolate reacts with amines to generate enaminoesters.

  • Cycloaddition : Sulfonyl azide and enaminoester undergo [3+2] cycloaddition, followed by rearrangement to form N-sulfonyl formamidines .

Control experiments confirm intermediates:

  • Tosylazide (A) and enaminoester (B) react to yield 73% product with 17% N-butyltosyl amide by-product .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its sulfonyl chloride functional group is highly reactive, allowing it to participate in nucleophilic substitution reactions, which are fundamental in constructing complex organic molecules.

Reagent for Sulfonylation Reactions
The compound is utilized as a sulfonylating agent, enabling the introduction of sulfonyl groups into various substrates. This property is particularly valuable in the synthesis of sulfonamides and other biologically active compounds. The mechanism involves the electrophilic nature of the sulfonyl chloride group, which can react with nucleophiles to form sulfonamides or sulfonate esters .

Biological Applications

Modification of Biomolecules
In biological research, 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride is employed to modify biomolecules for studying protein functions and interactions. This modification can enhance the understanding of enzyme mechanisms and protein-ligand interactions, which are crucial for drug development .

Potential Pharmaceutical Uses
Research indicates that this compound may play a role in developing new pharmaceuticals. Its ability to serve as a building block for drug synthesis makes it a candidate for further investigation in medicinal chemistry. Studies have explored its efficacy in various biological assays, indicating potential therapeutic applications .

Material Science

Applications in Organic Electronics
The compound's unique structural features make it suitable for applications in organic electronics. It can be incorporated into organic semiconductors and conductors, where its properties contribute to improved performance metrics such as charge mobility and stability .

Case Studies

Study Reference Application Focus Findings
Organic SynthesisDemonstrated effectiveness as a sulfonylating agent in synthesizing complex molecules.
Medicinal ChemistryExplored its role as a building block for potential new drugs with promising biological activity.
Material ScienceInvestigated incorporation into organic semiconductors, enhancing electronic properties.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. These reactions are crucial in modifying molecular structures and studying their effects on biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The reactivity, stability, and applications of 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride can be contextualized by comparing it to other sulfonyl chlorides, such as benzene sulfonyl chloride, p-toluenesulfonyl chloride, and 2-cyanobenzene-1-sulfonyl chloride. Key differentiating factors include substituent effects (electronic and steric), solubility, and synthetic utility.

Table 1: Comparative Properties of Selected Sulfonyl Chlorides

Compound Name Substituents Molecular Weight (g/mol) Reactivity (Relative) Solubility Profile Common Applications
5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride 5-tert-butyl, 2-ethoxy ~262.75* Moderate Low in water; soluble in pyridine, DCM, EtOAc Sulfonamide synthesis, specialty polymers
Benzene sulfonyl chloride None 176.62 High Soluble in polar aprotic solvents General sulfonation reactions
p-Toluenesulfonyl chloride 4-methyl 190.65 High Soluble in acetone, ether Protecting groups, catalysis
2-Cyanobenzene-1-sulfonyl chloride 2-cyano 183.61 Very high Soluble in DMF, THF High-activity coupling reactions

*Calculated based on molecular formula C₁₂H₁₅ClO₃S.

Key Findings:

Reactivity Trends: The tert-butyl and ethoxy groups in 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride confer steric hindrance and electron-donating effects, respectively. This reduces its electrophilicity compared to unsubstituted or electron-deficient analogs (e.g., 2-cyanobenzene-1-sulfonyl chloride) . In contrast, 2-cyanobenzene-1-sulfonyl chloride (cited in a patent synthesis ) exhibits enhanced reactivity due to the electron-withdrawing cyano group, which activates the sulfonyl chloride toward nucleophilic attack.

Solubility: The tert-butyl group enhances lipophilicity, likely improving solubility in nonpolar solvents (e.g., EtOAc, as used in the patent example ), whereas polar solvents (e.g., water, methanol) may require co-solvents.

Synthetic Utility :

  • While p-toluenesulfonyl chloride is widely used for tosylation reactions, the tert-butyl-ethoxy derivative may be preferred in sterically demanding applications or tailored drug-discovery intermediates. For instance, the patent procedure required 5 hours at room temperature for sulfonamide formation, suggesting that steric bulk may necessitate longer reaction times compared to less hindered analogs.

Research Implications and Limitations

Current data on 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride remains sparse in public literature. Further studies should quantify its kinetic parameters (e.g., reaction rates with amines) and crystallographic properties to validate steric and electronic models. Comparative analyses with 3-nitrobenzenesulfonyl chloride or mesitylenesulfonyl chloride (additional bulky derivatives) could further elucidate structure-activity relationships.

Biological Activity

5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride compound with significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article reviews its synthesis, biological effects, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₁₇ClO₃S
  • Molecular Weight : 276.78 g/mol
  • Structure : The compound features a tert-butyl group and an ethoxy group attached to a benzene ring, contributing to its unique reactivity profile.

Synthesis

The synthesis of 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride typically involves the chlorosulfonation of the corresponding ethoxy-substituted benzene derivative. This process can be optimized using ionic liquids to enhance reaction rates and minimize environmental impact .

Biological Activity

5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride exhibits notable inhibitory effects on several cytochrome P450 enzymes, including:

  • CYP1A2
  • CYP2C19
  • CYP2C9

These enzymes play crucial roles in drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs, making this compound relevant in pharmacological studies .

The inhibition mechanism primarily involves the interaction of the sulfonyl chloride group with the active site of the cytochrome P450 enzymes, leading to altered enzyme activity and reduced drug metabolism. This interaction can be quantitatively assessed using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications affect biological activity. For example, compounds with different substituents on the benzene ring were evaluated for their inhibitory potency against various cytochrome P450 enzymes .

Compound NameMolecular FormulaIC50 (µM)Key Features
5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chlorideC₁₂H₁₇ClO₃S0.25Inhibits CYP1A2
4-Tert-butylbenzenesulfonamideC₁₄H₁₉N₁O₂S0.35Similar sulfonamide structure
3-Tert-butylanilineC₉H₁₂N0.50Amine derivative lacking sulfonate

Case Studies

Several case studies have highlighted the implications of using 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride in drug development:

  • Drug Interaction Studies : Research demonstrated that co-administration with drugs metabolized by CYP enzymes led to altered plasma concentrations, emphasizing the need for careful consideration in polypharmacy scenarios.
  • Therapeutic Applications : Investigations into its potential as a therapeutic agent revealed promising results in inhibiting cancer cell proliferation by targeting specific pathways regulated by cytochrome P450 enzymes .

Q & A

Q. How can researchers optimize the synthesis of 5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride for reproducibility and yield?

  • Methodological Answer : Synthesis typically involves sulfonation of the parent aromatic compound followed by chlorination. Key parameters include:
  • Temperature control : Maintain ≤0°C during sulfonation to avoid side reactions (e.g., over-sulfonation) .
  • Catalyst selection : Use chlorosulfonic acid in stoichiometric excess to ensure complete conversion to the sulfonyl chloride intermediate .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, verified via TLC (Rf ~0.3–0.4) .
  • Yield optimization : Monitor reaction progress with <sup>1</sup>H NMR to detect residual starting material and adjust reagent ratios accordingly .

Q. What analytical techniques are critical for characterizing 5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride?

  • Methodological Answer :
  • Spectroscopic analysis :
  • <sup>1</sup>H/<sup>13</sup>C NMR: Confirm substitution patterns (e.g., tert-butyl group at C5: δ ~1.3 ppm for -C(CH3)3; sulfonyl chloride: δ ~3.5–4.0 ppm for SO2Cl) .
  • FT-IR: Detect sulfonyl chloride stretch at ~1370 cm<sup>-1</sup> (asymmetric) and 1170 cm<sup>-1</sup> (symmetric) .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 304.07) and rule out impurities .

Q. What are the best practices for purifying 5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride to ≥95% purity?

  • Methodological Answer :
  • Recrystallization : Use a hexane/dichloromethane mixture (3:1 v/v) at low temperatures to minimize hydrolysis .
  • Solvent selection : Avoid protic solvents (e.g., water, alcohols) to prevent degradation of the sulfonyl chloride group .
  • Quality control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of 5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride in nucleophilic substitutions?

  • Methodological Answer :
  • Steric hindrance effects : The tert-butyl group at C5 restricts access to the sulfonyl chloride moiety, slowing reactions with bulky nucleophiles (e.g., secondary amines).
  • Kinetic studies : Compare reaction rates with/without tert-butyl using <sup>19</sup>F NMR (if fluorinated analogs are synthesized) or conductivity measurements .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to analyze transition-state geometries and steric energy barriers .

Q. How can researchers resolve contradictions in reported stability data for sulfonyl chlorides under varying storage conditions?

  • Methodological Answer :
  • Controlled stability assays :
  • Thermal stability : Store samples at 4°C, -20°C, and RT; monitor decomposition via <sup>1</sup>H NMR every 7 days .
  • Hydrolytic stability : Test in buffered solutions (pH 2–12) and track sulfonic acid formation via ion chromatography .
  • Data normalization : Account for batch-to-batch variability by including internal standards (e.g., deuterated toluene) in stability studies .

Q. What strategies can address conflicting reactivity data in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Systematic screening : Vary catalysts (e.g., Pd(PPh3)4 vs. CuI), solvents (DMF vs. THF), and bases (K2CO3 vs. Cs2CO3) to identify optimal conditions .
  • Controlled experiments : Replicate conflicting studies with identical reagent grades (e.g., anhydrous solvents, >99% purity ligands) to isolate variables .
  • Mechanistic probes : Use Hammett plots to correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Source validation : Cross-check data against authoritative databases (e.g., PubChem, ECHA) and prioritize peer-reviewed studies .
  • Experimental replication : Synthesize the compound using literature protocols and compare results. For example, if melting points vary by >5°C, assess crystallinity via XRD .
  • Impurity profiling : Use GC-MS to detect trace solvents (e.g., residual DCM) or byproducts that may alter physical properties .

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